molecular formula C11H9BrO3 B043491 4-Bromomethyl-7-methoxycoumarin CAS No. 35231-44-8

4-Bromomethyl-7-methoxycoumarin

Cat. No.: B043491
CAS No.: 35231-44-8
M. Wt: 269.09 g/mol
InChI Key: CTENSLORRMFPDH-UHFFFAOYSA-N
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Description

4-Bromomethyl-7-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields. This particular compound is characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 7-position on the coumarin backbone. It is often used as a fluorescent label in biochemical assays due to its strong fluorescence properties .

Mechanism of Action

Target of Action

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is primarily used as a fluorescent label . Its main targets are compounds possessing a carboxylic group , particularly fatty acids .

Mode of Action

Br-Mmc interacts with its targets through a process known as derivatization . In this process, Br-Mmc chemically reacts with the carboxylic group of fatty acids, resulting in a new compound that exhibits fluorescence . This fluorescence can then be detected and measured, providing valuable information about the presence and quantity of the target compounds.

Pharmacokinetics

Its solubility in chloroform suggests that it may have good bioavailability in systems where chloroform or similar solvents are present.

Result of Action

The primary result of Br-Mmc’s action is the fluorescent labeling of fatty acids . This allows for the detection and quantification of these compounds in various samples, aiding in biochemical analyses and research.

Action Environment

Br-Mmc is stable under normal conditions but is sensitive to moisture and light . Therefore, it should be stored in a dark place and under an inert atmosphere . These environmental factors can significantly influence the action, efficacy, and stability of Br-Mmc.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-7-methoxycoumarin typically involves the bromination of 7-methoxycoumarin. One common method includes the reaction of 7-methoxycoumarin with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization from acetic acid and ethanol .

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-7-methoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted coumarins depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

    Reduction Products: Methyl derivatives of the original compound.

Scientific Research Applications

4-Bromomethyl-7-methoxycoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromomethyl-6,7-dimethoxycoumarin
  • 3-(Bromoacetyl)coumarin
  • 7-Diethylamino-4-methylcoumarin

Comparison: 4-Bromomethyl-7-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct fluorescence properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. For instance, 4-Bromomethyl-6,7-dimethoxycoumarin has an additional methoxy group, which may alter its fluorescence characteristics and reactivity .

Properties

IUPAC Name

4-(bromomethyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENSLORRMFPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188723
Record name 4-Bromomethyl-7-methoxycoumarin
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Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35231-44-8
Record name 4-Bromomethyl-7-methoxycoumarin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromomethyl-7-methoxycoumarin
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Record name 4-Bromomethyl-7-methoxycoumarin
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Record name 4-bromomethyl-7-methoxycoumarin
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Record name 4-Bromomethyl-7-methoxycoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Bromomethyl-7-methoxycoumarin a suitable reagent for fluorescence detection in HPLC?

A1: BrMmC reacts with compounds containing a carboxylic acid group to form fluorescent esters. These esters can be excited by UV light and emit fluorescence at a longer wavelength, enabling sensitive detection even at low concentrations. [, , , , , ]

Q2: Which compounds can be analyzed using BrMmC as a derivatizing agent?

A2: BrMmC is commonly used to analyze various compounds containing carboxylic acid groups, including:

  • Fatty acids: Short-chain fatty acids like formic acid, acetic acid, and lactic acid [], as well as long-chain fatty acids like arachidonic acid, palmitic acid, and stearic acid [, , ].
  • Bile acids: Both free and conjugated bile acids, including glycine and taurine conjugates. [, , , ]
  • Pharmaceuticals: Sodium valproate [], 5-fluorouracil [, , , , ], ethosuximide [], gemifloxacin [, ], and erdosteine [].
  • Toxins: Okadaic acid and dinophysis toxins [, ], sodium monofluoroacetate (1080) [, ].
  • Other compounds: Prostaglandins [], isopropyl citrate [], and 5-pyrrolidone-2-carboxylic acid [].

Q3: How does one analyze carboxybetaine amphoteric surfactants using BrMmC?

A3: Carboxybetaine amphoteric surfactants, found in household and cosmetic products, can be prelabeled with BrMmC and then separated by reversed-phase HPLC with gradient elution for quantitative analysis. []

Q4: What are the advantages of using BrMmC compared to other derivatizing agents?

A4: BrMmC offers several advantages:

  • High sensitivity: The fluorescent esters formed with BrMmC allow for detection at very low concentrations. [, , , , ]
  • Rapid derivatization: The reaction of BrMmC with carboxylic acids is relatively fast, especially when using catalysts. [, ]
  • Good selectivity: BrMmC primarily reacts with carboxylic acids, minimizing interference from other compounds. [, , , ]
  • Versatility: It can be used to analyze a wide range of compounds containing carboxylic acid groups in various matrices. [, , , , , ]

Q5: Are there any limitations to using BrMmC as a derivatizing agent?

A5: While generally advantageous, BrMmC has a few limitations:

  • Photolability: BrMmC is sensitive to light and can degrade upon exposure. This necessitates protecting solutions containing BrMmC from light during preparation and analysis. []
  • Fluorescence quenching: The fluorescence intensity of BrMmC derivatives can be affected by the solvent environment. [, ]
  • Limited reactivity with some compounds: While BrMmC effectively derivatizes many carboxylic acids, it may show limited reactivity with certain compounds, requiring alternative reagents or derivatization strategies. []

Q6: How is BrMmC used to analyze 5-fluorouracil in biological tissues?

A6: 5-Fluorouracil is extracted from tissue samples, derivatized with BrMmC, and analyzed using microbore HPLC with fluorescence detection. A column-switching protocol helps separate the analyte from matrix components and natural uracil. []

Q7: Can BrMmC be used to analyze conjugated bile acids?

A7: Yes, BrMmC can be used to analyze both free and conjugated bile acids. For taurine conjugates, a specific extraction and enzymatic hydrolysis step is required before derivatization and analysis. []

Q8: What is the role of catalysts in the derivatization reaction of BrMmC with carboxylic acids?

A8: Catalysts, such as 18-crown-6-ether, are often used in the derivatization reaction to enhance the reaction rate and improve the yield of the fluorescent ester. [, , , , , ]

Q9: What analytical techniques, besides HPLC, can be coupled with BrMmC derivatization?

A9: BrMmC derivatization can be coupled with other analytical techniques like mass spectrometry (MS) for enhanced identification and structural characterization of target analytes. [, ]

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of BrMmC is C11H9BrO3, and its molecular weight is 269.1 g/mol.

Q11: How does the structure of BrMmC contribute to its reactivity?

A11: The bromomethyl group (-CH2Br) at the 4-position of the coumarin ring is the reactive site for nucleophilic substitution reactions with carboxylic acids.

Q12: What type of reaction occurs between BrMmC and a carboxylic acid?

A12: The reaction is a nucleophilic substitution, where the carboxylate anion acts as a nucleophile and attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion.

Q13: What solvents are suitable for BrMmC derivatization reactions?

A13: Acetone and acetonitrile are commonly used solvents for BrMmC derivatization reactions due to their ability to dissolve both BrMmC and many carboxylic acids. [, , ]

Q14: How does light exposure affect BrMmC stability, and how can this be mitigated?

A14: Light exposure can lead to the degradation of BrMmC, reducing its effectiveness as a derivatizing agent. This can be mitigated by storing and handling BrMmC solutions in amber vials and minimizing light exposure during the derivatization process. []

Q15: How does temperature affect the derivatization reaction with BrMmC?

A15: While the reaction can proceed at room temperature, applying gentle heat can accelerate the reaction rate and improve derivatization efficiency. [, ]

Q16: What safety precautions should be taken when handling BrMmC?

A16: BrMmC should be handled with appropriate safety precautions, like wearing gloves and eye protection, as it may cause skin and eye irritation. It's essential to work in a well-ventilated area and avoid contact with skin, eyes, and clothing. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Q17: Has BrMmC been used in studies involving tRNA?

A17: Yes, BrMmC has been used to study conformational changes in tRNA molecules. For instance, it has been used to label pseudouridine residues in yeast tRNAPhe to investigate thermal and Mg2+-dependent behavior. [, , ]

Q18: Can BrMmC be used to identify lipid binders in old oil paintings?

A18: Yes, BrMmC can be used to analyze fatty acids released from the hydrolysis of drying oils present in old oil paintings. The peak area ratios of different fatty acid derivatives, particularly the stearic acid/palmitic acid ratio, can help identify the type of drying oil used. []

Q19: Are there any known applications of BrMmC in polymer chemistry?

A19: Yes, BrMmC has been used in the synthesis of ionic polyacetylene derivatives. For example, it was used to polymerize 2-ethynylpyridine to create a conjugated polymer with coumarin moieties for potential applications in optoelectronics. []

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